molecular formula C23H29N5O2 B2976984 8-(2,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 899987-38-3

8-(2,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2976984
CAS RN: 899987-38-3
M. Wt: 407.518
InChI Key: KAGDNGJXZAHRBO-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

Imidazo[2,1-f]purine-2,4-dione derivatives, including those with modifications at the N-8 position, have been synthesized and evaluated for their pharmacological activities. These compounds exhibit potent ligand activity for the 5-HT(1A) receptor, with some showing anxiolytic-like and antidepressant-like activities in preclinical models. This indicates their potential for future research into new derivatives with therapeutic applications for mood disorders (Zagórska et al., 2009).

Structure-Activity Relationships and Molecular Studies

Further studies on arylpiperazinylalkyl purine-2,4-diones and purine-2,4,8-triones have evaluated their affinity for serotoninergic and dopaminergic receptors. These studies have helped identify compounds with potential anxiolytic and antidepressant activities, highlighting the importance of substituents at specific positions for receptor affinity and selectivity. Docking studies have provided insights into the compounds' interactions with receptors, guiding the design of new derivatives with improved therapeutic profiles (Zagórska et al., 2015).

Luminescence Sensing Applications

Some dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks have shown potential as luminescence sensors for benzaldehyde-based derivatives. These findings open up research avenues for developing novel fluorescence sensors with specific chemical sensing capabilities (Shi et al., 2015).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring . This suggests that there is ongoing interest in the development of new drugs based on the imidazole structure.

properties

IUPAC Name

6-(2,5-dimethylphenyl)-2-hexyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N5O2/c1-6-7-8-9-12-26-21(29)19-20(25(5)23(26)30)24-22-27(19)14-17(4)28(22)18-13-15(2)10-11-16(18)3/h10-11,13-14H,6-9,12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAGDNGJXZAHRBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCN1C(=O)C2=C(N=C3N2C=C(N3C4=C(C=CC(=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(2,5-dimethylphenyl)-3-hexyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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